molecular formula C4H10ClNOS B13500195 (1,3-Thiazolidin-2-yl)methanol hydrochloride

(1,3-Thiazolidin-2-yl)methanol hydrochloride

Cat. No.: B13500195
M. Wt: 155.65 g/mol
InChI Key: VFFRRLNQEYTWBQ-UHFFFAOYSA-N
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Description

(1,3-Thiazolidin-2-yl)methanol hydrochloride is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the thiazolidine family, known for its diverse biological activities and significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Thiazolidin-2-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiourea with formaldehyde and an appropriate aldehyde under acidic conditions. This reaction forms the thiazolidine ring, which is then further modified to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to enhance yield and reduce environmental impact. Techniques such as microwave irradiation, solvent-free synthesis, and the use of reusable catalysts are commonly used to achieve efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions: (1,3-Thiazolidin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

(1,3-Thiazolidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1,3-Thiazolidin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or preventing the growth of cancer cells .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C4H10ClNOS

Molecular Weight

155.65 g/mol

IUPAC Name

1,3-thiazolidin-2-ylmethanol;hydrochloride

InChI

InChI=1S/C4H9NOS.ClH/c6-3-4-5-1-2-7-4;/h4-6H,1-3H2;1H

InChI Key

VFFRRLNQEYTWBQ-UHFFFAOYSA-N

Canonical SMILES

C1CSC(N1)CO.Cl

Origin of Product

United States

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